3-Chloro-5-iodo-4-methoxybenzoic acid
Description
3-Chloro-5-iodo-4-methoxybenzoic acid is a halogenated benzoic acid derivative characterized by a methoxy group at position 4, chlorine at position 3, and iodine at position 5 on the aromatic ring. Halogenation and methoxy substitution patterns are common in pharmaceuticals, influencing solubility, receptor binding, and metabolic stability .
Properties
Molecular Formula |
C8H6ClIO3 |
|---|---|
Molecular Weight |
312.49 g/mol |
IUPAC Name |
3-chloro-5-iodo-4-methoxybenzoic acid |
InChI |
InChI=1S/C8H6ClIO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12) |
InChI Key |
BFCXETQQBNMRHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1I)C(=O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogs with Alkoxy and Halogen Substituents
3-Chloro-5-methoxy-4-propoxybenzoic Acid (CAS 723245-47-4)
- Structure : Differs by replacing iodine with a propoxy group at position 3.
- Applications: Used as a drug impurity reference standard.
- Safety : Requires precautions (e.g., H303+H313+H333 safety codes) due to risks of inhalation and dermal exposure .
4-Chloro-3-methoxybenzoic Acid (CAS 85740-98-3)
Pharmacologically Active Derivatives
ML10302 and SR59768 (5-HT4 Receptor Agonists)
- Structure: Esters of 4-amino-5-chloro-2-methoxybenzoic acid with piperidine derivatives.
- Activity: Potent intestinal prokinetic agents (ED50 ~24 nmol/kg in dogs) via 5-HT4 and muscarinic receptor activation.
- Key Difference: The amino and ester groups enhance receptor specificity, reducing off-target cardiac risks .
3-Chloro-4-{[(Cyanomethyl)carbamoyl]methoxy}-5-methoxybenzoic Acid
Data Tables
Table 1: Physicochemical Comparison
Key Findings and Implications
Substituent Effects: Halogens: Iodine at position 5 (vs. Alkoxy Groups: Propoxy (vs. methoxy) improves lipophilicity but may reduce aqueous solubility .
Pharmacological Safety :
- Esters like ML10302 demonstrate that structural modifications (e.g., piperidine side chains) can eliminate cardiac risks seen in older drugs like cisapride .
Synthetic Considerations :
- Carboxylic acid derivatives (e.g., 4-Chloro-3-methoxybenzoic acid) require stringent purity assays (≥98%) for pharmaceutical use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
